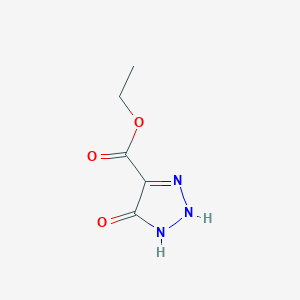
methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C16H17NO3·HCl It is a derivative of propanoic acid and is characterized by the presence of an amino group, a phenoxyphenyl group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxybenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3-phenoxybenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Amination: The alcohol is then converted to the amine through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(4-phenoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(2-phenoxyphenyl)propanoate hydrochloride
Uniqueness
Methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is unique due to its specific stereochemistry (3S configuration) and the position of the phenoxy group on the phenyl ring. This configuration can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
特性
分子式 |
C16H18ClNO3 |
|---|---|
分子量 |
307.77 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C16H17NO3.ClH/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1 |
InChIキー |
UCVJECUKNZYAFU-RSAXXLAASA-N |
異性体SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl |
正規SMILES |
COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)

![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)





